molecular formula C16H16N2O4 B6123215 1-(2-furylmethyl)-N-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide

1-(2-furylmethyl)-N-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B6123215
M. Wt: 300.31 g/mol
InChI Key: ZNCAOGSHHLHQHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-furylmethyl)-N-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as FMHP, is a synthetic compound that has been extensively studied for its potential applications in various fields of scientific research. The unique chemical structure of FMHP has made it a popular choice for investigating its mechanism of action, biochemical and physiological effects, and potential future directions in research.

Mechanism of Action

The mechanism of action of 1-(2-furylmethyl)-N-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. In neuroscience, 1-(2-furylmethyl)-N-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to modulate the activity of various neurotransmitters, including dopamine and acetylcholine, and may also have antioxidant and anti-inflammatory effects. In cancer research, 1-(2-furylmethyl)-N-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to induce apoptosis and inhibit tumor growth by modulating various signaling pathways involved in cell proliferation and survival.
Biochemical and physiological effects:
1-(2-furylmethyl)-N-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have various biochemical and physiological effects, depending on the specific application and dosage used. In neuroscience, 1-(2-furylmethyl)-N-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to improve cognitive function and memory, and may also have potential applications for treating depression and anxiety. In cancer research, 1-(2-furylmethyl)-N-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to induce cell death and inhibit tumor growth, and may also have potential applications for treating other types of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2-furylmethyl)-N-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its unique chemical structure, which allows for the investigation of its mechanism of action and potential therapeutic applications. However, one of the limitations of using 1-(2-furylmethyl)-N-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its limited solubility, which can make it difficult to administer in certain experimental conditions.

Future Directions

There are several potential future directions for research involving 1-(2-furylmethyl)-N-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, including investigating its potential therapeutic applications for neurodegenerative diseases, cancer, and other conditions. Other potential future directions include developing new derivatives of 1-(2-furylmethyl)-N-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide with improved efficacy and fewer side effects, and investigating its potential applications as a drug delivery system for targeted drug delivery. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-furylmethyl)-N-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide and its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of 1-(2-furylmethyl)-N-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide involves several steps, including the reaction of furfural with methylamine to form 2-furylmethylamine, which is then reacted with 4-hydroxybenzaldehyde to form 1-(2-furylmethyl)-4-hydroxybenzaldehyde. This intermediate is then reacted with pyrrolidine-3-carboxylic acid to form the final product, 1-(2-furylmethyl)-N-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide.

Scientific Research Applications

1-(2-furylmethyl)-N-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential applications in various fields of scientific research, including neuroscience, cancer research, and drug discovery. In neuroscience, 1-(2-furylmethyl)-N-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have neuroprotective effects and may have potential therapeutic applications for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 1-(2-furylmethyl)-N-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have anti-tumor effects and may have potential applications as a chemotherapeutic agent. In drug discovery, 1-(2-furylmethyl)-N-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been used as a lead compound for developing new drugs with improved efficacy and fewer side effects.

properties

IUPAC Name

1-(furan-2-ylmethyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c19-13-5-3-12(4-6-13)17-16(21)11-8-15(20)18(9-11)10-14-2-1-7-22-14/h1-7,11,19H,8-10H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNCAOGSHHLHQHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CO2)C(=O)NC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(furan-2-ylmethyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide

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